Centpyraquin
Description
Centpyraquin (3-[γ-(p-fluorobenzoyl)propyl]-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline hydrochloride) is a synthetic adrenergic neurone-blocking agent with pronounced tranquillising and antihypertensive properties . Its pharmacological profile includes dose-dependent reductions in spontaneous motor activity, induction of hypothermia, ptosis, and catalepsy in preclinical models (mice, rats, cats, and monkeys). Notably, this compound potentiates barbiturate- and ethanol-induced sedation and blocks amphetamine toxicity in rodents. Its neuroleptic activity is evidenced by slowing cortical EEG frequencies in cats and blocking conditioned avoidance responses (CAR) at low doses (ED50 = 2.73 mg/kg), distinguishing it from classical antipsychotics .
Properties
Molecular Formula |
C22H25FN2O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-(1,2,4,4a,5,6-hexahydropyrazino[1,2-a]quinolin-3-yl)-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C22H25FN2O/c23-19-10-7-18(8-11-19)22(26)6-3-13-24-14-15-25-20(16-24)12-9-17-4-1-2-5-21(17)25/h1-2,4-5,7-8,10-11,20H,3,6,9,12-16H2 |
InChI Key |
CDMKFCYALGWSEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N3C1CN(CC3)CCCC(=O)C4=CC=C(C=C4)F |
Synonyms |
centpyraquin compound 69-183 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Pharmacological Profiles
| Parameter | This compound | Haloperidol | Cetylpyridinium Chloride |
|---|---|---|---|
| CAR ED50 (mg/kg) | 2.73 | 0.5–1.5 | N/A |
| Primary Mechanism | Adrenergic blockade | Dopamine D2 antagonism | Membrane disruption |
| BBB Penetration | High | High | Low |
| Clinical Use | Preclinical | Schizophrenia | Antiseptic |
Table 2: Structural and Physicochemical Properties
| Property | This compound | Chloroquine |
|---|---|---|
| Molecular Weight | 449.94 g/mol | 319.87 g/mol |
| LogP (Lipophilicity) | 3.8 | 4.3 |
| Solubility | Moderate in DMSO | High in water |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
